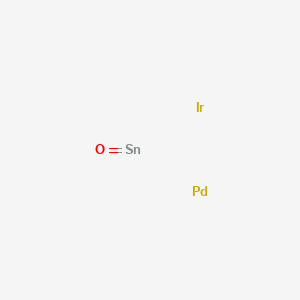
Iridium;oxotin;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium;oxotin;palladium is a complex compound that combines the unique properties of iridium, oxotin, and palladium. Iridium is a transition metal known for its high density, corrosion resistance, and high melting point. Palladium is another transition metal, widely used in catalysis and electronics due to its excellent catalytic properties and ability to absorb hydrogen. Oxotin, although less commonly discussed, is a compound that can form stable complexes with metals, enhancing their reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium;oxotin;palladium involves several steps, starting with the preparation of individual metal complexes. Iridium complexes can be synthesized by dissolving metallic iridium in a mixture of concentrated acids such as nitric acid and hydrochloric acid. Palladium complexes are typically prepared by dissolving metallic palladium in hydrochloric acid. Oxotin complexes are formed by reacting oxotin precursors with the metal complexes under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity raw materials and advanced purification techniques. The process includes alloy fragmentation, molten acid leaching, molten salt chlorination, pressurized chlorination, and electrochemical dissolution to achieve high-purity iridium and palladium . The final compound is obtained by combining the purified metal complexes with oxotin under optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Iridium;oxotin;palladium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique catalytic properties of iridium and palladium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. The reactions are typically carried out at elevated temperatures and pressures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are used under controlled conditions to reduce the metal complexes.
Substitution: Ligand substitution reactions involve the replacement of ligands in the metal complexes with other ligands, often using reagents like phosphines, amines, and halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of iridium and palladium, while reduction reactions yield the corresponding reduced metal complexes.
Scientific Research Applications
Iridium;oxotin;palladium has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism of action of iridium;oxotin;palladium involves its interaction with molecular targets and pathways within cells. Iridium and palladium complexes can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. These complexes also interact with DNA, causing DNA damage and inhibiting cell proliferation . The specific pathways involved include the activation of antioxidant responses and the induction of DNA damage response mechanisms .
Comparison with Similar Compounds
Iridium;oxotin;palladium is unique due to the combination of properties from iridium, oxotin, and palladium. Similar compounds include:
Iridium complexes: Known for their high catalytic activity and stability in harsh conditions.
Palladium complexes: Widely used in catalysis and electronics due to their excellent catalytic properties.
Oxotin complexes: Enhance the reactivity and stability of metal complexes.
Compared to these individual compounds, this compound offers a synergistic effect, combining the strengths of each component to achieve enhanced reactivity, stability, and catalytic performance .
Properties
CAS No. |
501432-14-0 |
|---|---|
Molecular Formula |
IrOPdSn |
Molecular Weight |
433.35 g/mol |
IUPAC Name |
iridium;oxotin;palladium |
InChI |
InChI=1S/Ir.O.Pd.Sn |
InChI Key |
DVMHOGIZAMBCGT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Pd].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)

![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)
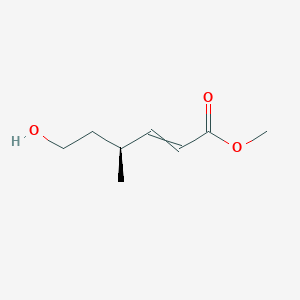
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
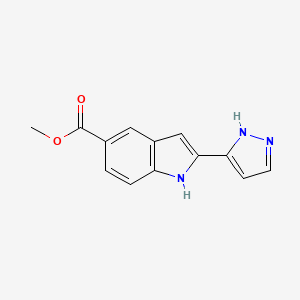
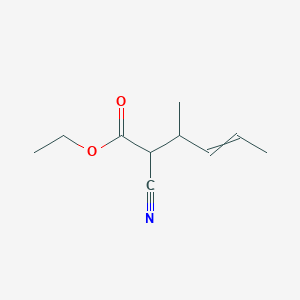
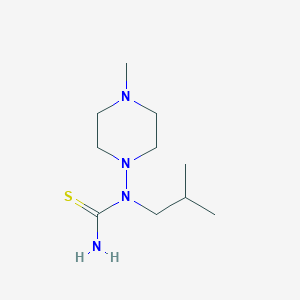
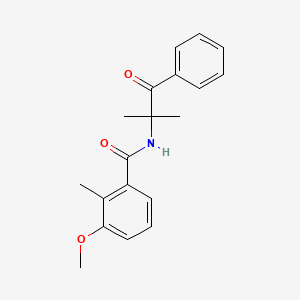
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
